molecular formula C17H14O5 B14779676 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- CAS No. 198625-32-0

1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-

Cat. No.: B14779676
CAS No.: 198625-32-0
M. Wt: 298.29 g/mol
InChI Key: IFJBOTRWSLRSCA-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-: is a chemical compound with the molecular formula C16H14O5. It is a derivative of benzenedicarboxylic acid, where one of the carboxylic acid groups is substituted with a 2,5-dimethylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with 2,5-dimethylbenzoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .

Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe for studying metabolic pathways .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be studied for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate .

Industry: In industrial applications, 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is unique due to the presence of the 2,5-dimethylbenzoyl group, which imparts distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives. This substitution can affect the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

198625-32-0

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

4-(2,5-dimethylbenzoyl)phthalic acid

InChI

InChI=1S/C17H14O5/c1-9-3-4-10(2)13(7-9)15(18)11-5-6-12(16(19)20)14(8-11)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22)

InChI Key

IFJBOTRWSLRSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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